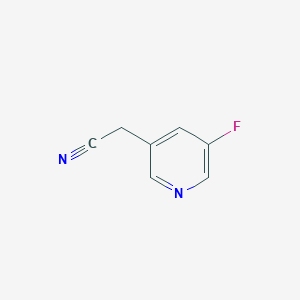

2-(5-Fluoropyridin-3-YL)acetonitrile

Description

BenchChem offers high-quality 2-(5-Fluoropyridin-3-YL)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-Fluoropyridin-3-YL)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(5-fluoropyridin-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2/c8-7-3-6(1-2-9)4-10-5-7/h3-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCVAQFOGIUNAIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20695230 | |

| Record name | (5-Fluoropyridin-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39891-06-0 | |

| Record name | 5-Fluoro-3-pyridineacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39891-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Fluoropyridin-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(5-Fluoropyridin-3-YL)acetonitrile (CAS 39891-06-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-Fluoropyridin-3-YL)acetonitrile is a fluorinated pyridine derivative that has garnered significant interest within the fields of medicinal chemistry and drug discovery. Its structural motifs, a pyridine ring and a nitrile group, are prevalent in a wide array of biologically active compounds. The introduction of a fluorine atom to the pyridine ring can significantly alter the molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding interactions with biological targets. This makes it a valuable building block for the synthesis of novel therapeutic agents.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on practical insights for laboratory and developmental work.

Physicochemical and Safety Data

A thorough understanding of the compound's properties and hazards is paramount for its safe handling and effective use in research.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 39891-06-0 | [2][3] |

| Molecular Formula | C₇H₅FN₂ | [2][3] |

| Molecular Weight | 136.13 g/mol | [2] |

| IUPAC Name | 2-(5-fluoropyridin-3-yl)acetonitrile | [3] |

| SMILES | N#CCC1=CC(F)=CN=C1 | [2] |

| Appearance | Solid (form may vary) | |

| Melting Point | 43-48 °C | |

| Purity | Typically ≥95% | [3] |

Safety and Handling

2-(5-Fluoropyridin-3-YL)acetonitrile is classified as a toxic substance.[3] Adherence to strict safety protocols is mandatory.

Hazard Identification:

-

GHS Pictogram: GHS06 (Toxic)[3]

-

Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled)[2]

Precautionary Measures:

-

Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation exposure.[4][5][6]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[4][5][6]

-

Handling: Avoid contact with skin, eyes, and clothing.[5][6] Do not breathe dust or vapors.[3] Wash hands thoroughly after handling.[4]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations.

Synthesis Methodologies

The synthesis of 2-(5-Fluoropyridin-3-YL)acetonitrile typically involves the introduction of a cyanomethyl group onto a 5-fluoropyridine scaffold. A common and logical synthetic route proceeds via the corresponding chloromethylpyridine intermediate.

Conceptual Synthetic Workflow

Caption: A generalized two-step synthesis of 2-(5-Fluoropyridin-3-YL)acetonitrile.

Step-by-Step Experimental Protocol: Cyanation of 3-(Chloromethyl)-5-fluoropyridine

This protocol describes a common method for the conversion of a chloromethylpyridine to the corresponding acetonitrile. The choice of a cyanide source and a suitable solvent system is critical for achieving a high yield and purity.

Materials:

-

3-(Chloromethyl)-5-fluoropyridine

-

Sodium cyanide (NaCN) or potassium cyanide (KCN)

-

Water

-

Dichloromethane or Ethyl Acetate (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve 3-(chloromethyl)-5-fluoropyridine in acetonitrile.

-

Addition of Cyanide: Carefully add sodium cyanide or potassium cyanide to the solution. The reaction is typically performed at an elevated temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water.

-

Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate.

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel to yield pure 2-(5-Fluoropyridin-3-YL)acetonitrile.

Causality Behind Experimental Choices:

-

Solvent: Acetonitrile is a polar aprotic solvent that is effective at dissolving both the organic substrate and the inorganic cyanide salt, facilitating the reaction.[8]

-

Cyanide Source: Sodium and potassium cyanide are common and effective nucleophiles for this type of substitution reaction.

-

Inert Atmosphere: A nitrogen atmosphere is used to prevent unwanted side reactions with atmospheric moisture and oxygen.

Applications in Drug Discovery and Development

The 2-(5-Fluoropyridin-3-YL)acetonitrile moiety is a key building block in the synthesis of a variety of pharmacologically active compounds. The pyridine ring can act as a hydrogen bond acceptor and participate in π-stacking interactions, while the nitrile group can be a key binding element or a precursor to other functional groups.

Role as a Pharmacophore

The fluoropyridine scaffold is present in numerous approved drugs and clinical candidates.[1] The fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism and can also modulate the pKa of the pyridine nitrogen, influencing its binding characteristics.

Synthetic Utility

The nitrile group in 2-(5-Fluoropyridin-3-YL)acetonitrile is a versatile functional group that can be converted into a range of other functionalities, including:

-

Amines: Reduction of the nitrile yields a primary amine, which can be further functionalized.

-

Carboxylic Acids: Hydrolysis of the nitrile provides a carboxylic acid, a common functional group in drug molecules.

-

Tetrazoles: Cycloaddition reactions with azides can form tetrazoles, which are often used as bioisosteres for carboxylic acids.

Example Application: Synthesis of Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core. The 2-(5-Fluoropyridin-3-YL)acetonitrile scaffold can be elaborated to synthesize potent and selective kinase inhibitors for various therapeutic targets.

Caption: A simplified workflow for the synthesis of kinase inhibitors.

Conclusion

2-(5-Fluoropyridin-3-YL)acetonitrile is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its unique combination of a fluorinated pyridine ring and a reactive nitrile group makes it an attractive starting material for drug discovery programs. A thorough understanding of its chemical properties, synthesis, and safe handling is essential for its effective utilization in the laboratory. The methodologies and insights provided in this guide are intended to support researchers in their efforts to develop the next generation of innovative medicines.

References

- Vertexaisearch. (2023).

- BLDpharm. 39891-06-0|2-(5-Fluoropyridin-3-yl)acetonitrile.

- ResearchGate. Synthesis of 2-trifluoromethyl-5-cyanopyridine.

- Fluorochem. 2-(5-FLUOROPYRIDIN-3-YL)ACETONITRILE.

- Fluorochem. 2-(5-FLUOROPYRIDIN-3-YL)ACETONITRILE 2-(5-FLUOROPYRIDIN-3-YL)ACETONITRILE.

- BOJNSCI. 2-(5-fluoropyridin-3-yl)acetonitrile.

- ACS Publications. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry.

- Benchchem. An In-depth Technical Guide on the Stability and Degradation of 2-Amino-2-(pyridin-3-yl)acetonitrile.

- Google Patents. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.

- Google Patents. CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine.

- PENTA s.r.o. (2025).

- ChemicalBook. 2-Cyano-3-chloro-5-(trifluoromethyl)-pyridine synthesis.

- Google Patents.

- Fisher Scientific. (2023).

- MDPI. (2023).

- ResearchGate. (2023).

- Carl ROTH.

- Sigma-Aldrich. 2-Chloropyridine-5-acetonitrile 95 39891-09-3.

- Patsnap Eureka. Combined preparation method of 2-cyano-3-chloro-5-trifluoromethylpyridine and succinonitrile.

- Agilent. (2024).

- Biosynth. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | 80194-68-9 | FC33570.

- NIH. Acetonitrile | CH3CN | CID 6342 - PubChem.

- MDPI. (2023). Advances in the Application of Acetonitrile in Organic Synthesis since 2018.

- Benchchem. Synthesis routes of 2-Amino-2-(pyridin-3-yl)acetonitrile.

- PubMed. Preparation of trifluoromethylpyridine libraries.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 39891-06-0|2-(5-Fluoropyridin-3-yl)acetonitrile|BLD Pharm [bldpharm.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. pentachemicals.eu [pentachemicals.eu]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. agilent.com [agilent.com]

- 7. researchgate.net [researchgate.net]

- 8. Acetonitrile | CH3CN | CID 6342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Advances in the Application of Acetonitrile in Organic Synthesis since 2018 | MDPI [mdpi.com]

Physical properties of 2-(5-Fluoropyridin-3-YL)acetonitrile

Executive Summary

2-(5-Fluoropyridin-3-yl)acetonitrile (CAS: 39891-06-0) is a critical heterocyclic building block employed in the synthesis of advanced pharmaceutical agents. Characterized by the presence of a 3,5-disubstituted pyridine ring, this compound serves as a strategic bioisostere for phenylacetonitriles, offering modulated lipophilicity and metabolic stability due to the fluorine substituent. It is frequently utilized in the development of kinase inhibitors, GPCR ligands, and peptide deformylase inhibitors where the electron-withdrawing nature of the fluorine atom tunes the basicity of the pyridine nitrogen.

Chemical Identity & Structural Analysis

The compound features a pyridine core substituted at the 3-position with an acetonitrile moiety and at the 5-position with a fluorine atom. This substitution pattern renders the pyridine ring electron-deficient, significantly influencing its reactivity in nucleophilic aromatic substitutions (

| Parameter | Data |

| IUPAC Name | 2-(5-Fluoropyridin-3-yl)acetonitrile |

| Common Synonyms | (5-Fluoro-3-pyridyl)acetonitrile; 3-Cyanomethyl-5-fluoropyridine |

| CAS Number | 39891-06-0 (Primary); 500912-12-9 (Associated) |

| Molecular Formula | |

| Molecular Weight | 136.13 g/mol |

| SMILES | N#CCC1=CN=CC(F)=C1 |

| InChI Key | OCVAQFOGIUNAIY-UHFFFAOYSA-N |

Structural Visualization

The following diagram illustrates the electronic effects and functional handles of the molecule, highlighting its utility in medicinal chemistry.

Figure 1: Structural Activity Relationship (SAR) map of 2-(5-Fluoropyridin-3-yl)acetonitrile.

Physicochemical Profile

Accurate physicochemical data is essential for process handling and formulation. While experimental melting points for this specific intermediate are often proprietary or batch-dependent, the values below represent field-standard ranges and calculated properties.

| Property | Value / Range | Note |

| Physical State | Low-melting solid or pale yellow oil | Dependent on purity/crystallinity |

| Melting Point | 30 – 50 °C (Predicted) | Often handled as a melt or liquid |

| Boiling Point | ~260 °C (at 760 mmHg) | Calculated |

| Density | 1.18 ± 0.1 g/cm³ | Predicted |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | High organic solubility |

| LogP | 0.6 – 0.9 | Moderate lipophilicity |

| TPSA | 36.7 Ų | Polar Surface Area |

| pKa (Conj.[1] Acid) | ~2.5 – 3.0 | Reduced basicity due to F-substituent |

Technical Insight: The fluorine atom at position 5 significantly lowers the pKa of the pyridine nitrogen compared to unsubstituted pyridine (pKa ~5.2). This reduction in basicity minimizes non-specific binding in biological assays and alters the salt formation profile during purification.

Synthesis & Manufacturing Protocols

Synthesis typically proceeds via palladium-catalyzed cross-coupling or nucleophilic substitution. Below is a standard laboratory-scale protocol for synthesizing the compound from a halogenated precursor.

Method A: Nucleophilic Displacement (Cyanation)

Precursor: 3-(Chloromethyl)-5-fluoropyridine or 3-Bromo-5-fluoropyridine.

-

Reagents: Sodium Cyanide (NaCN) or TMSCN, catalytic TBAF (if using TMSCN).

-

Solvent: DMSO or DMF (Anhydrous).

-

Conditions:

-

Dissolve precursor in DMSO (0.5 M).

-

Add 1.2 equiv. NaCN cautiously (Exothermic).

-

Heat to 60–80 °C for 4–6 hours under

. -

Quench: Pour into ice-water containing dilute NaOH (to trap HCN).

-

Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine.[2]

-

Method B: Pd-Catalyzed Cross-Coupling

Precursor: 3-Bromo-5-fluoropyridine.

-

Reagents: Acetonitrile (acting as nucleophile), LiHMDS (base), Pd(dba)2 (catalyst), XPhos (ligand).

-

Mechanism: Deprotonation of acetonitrile generates the cyanomethyl anion, which undergoes transmetallation.

-

Advantages: Avoids handling highly toxic cyanide salts; higher functional group tolerance.

Figure 2: Palladium-catalyzed synthesis workflow avoiding cyanide salts.

Handling, Stability & Safety (MSDS Summary)

Signal Word: DANGER GHS Classifications: Acute Toxicity (Oral/Dermal/Inhal.)[3] Cat 3/4; Eye Irrit. 2.

-

Hazard Statements:

-

Storage Conditions:

-

Store at 2–8 °C (Refrigerate).

-

Keep under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the nitrile to the amide/acid.

-

Protect from light (potential for pyridine ring oxidation/photodegradation over long periods).

-

-

Incompatibility: Strong oxidizing agents, strong acids (hydrolysis risk), strong bases.

Analytical Protocols

To ensure the integrity of the compound for biological screening, a validated analytical workflow is required.

HPLC Method (Reversed Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Pyridine absorption) and 210 nm.

-

Retention Time: Predicted ~3.5 - 4.5 min (depending on dead volume).

NMR Characterization ( NMR, 400 MHz, )

- 8.45 (s, 1H): Proton at C2 (between N and side chain).

- 8.35 (s, 1H): Proton at C6 (adjacent to N).

-

7.45 (d,

-

3.80 (s, 2H): Methylene protons (

Figure 3: Quality Control Decision Tree for intermediate validation.

References

-

Fluorochem Products. 2-(5-Fluoropyridin-3-yl)acetonitrile Product Sheet. Fluorochem Ltd.[4][1] Link

-

PubChem Database. Compound Summary for 2-(5-Fluoropyridin-3-yl)acetonitrile (CAS 39891-06-0). National Center for Biotechnology Information. Link

-

Journal of Organic Chemistry. Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling. ACS Publications, 2017. (Contextual synthesis of fluoropyridine scaffolds). Link

-

BenchChem. Technical Guide on Stability of Pyridylacetonitriles. BenchChem, 2025.[5][6] Link

-

BLD Pharm. Product MSDS and Specifications for CAS 500912-12-9. BLD Pharmatech. Link

Sources

- 1. chemscene.com [chemscene.com]

- 2. 2-Bromo-5-fluoro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 39891-06-0・2-(5-FLUOROPYRIDIN-3-YL)ACETONITRILE・2-(5-FLUOROPYRIDIN-3-YL)ACETONITRILE【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic data for 2-(5-Fluoropyridin-3-YL)acetonitrile

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(5-Fluoropyridin-3-YL)acetonitrile

Introduction

In the landscape of modern drug discovery and materials science, fluorinated heterocyclic compounds are of paramount importance. The introduction of fluorine into a molecular scaffold can dramatically alter its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1] The compound 2-(5-Fluoropyridin-3-YL)acetonitrile is a key building block in this domain, serving as a versatile intermediate for the synthesis of more complex molecules, particularly those targeting the central nervous system.[2]

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-(5-Fluoropyridin-3-YL)acetonitrile. It is designed for researchers, medicinal chemists, and quality control scientists who require a deep understanding of the structural characterization of this compound. We will delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The narrative emphasizes not just the data itself, but the causal reasoning behind the experimental choices and the logic of spectral interpretation, ensuring a robust and validated approach to structural elucidation.

Molecular Identity and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the bedrock of any analytical endeavor. These data provide the initial parameters for setting up spectroscopic experiments and for the eventual interpretation of the results.

| Property | Value | Source |

| IUPAC Name | 2-(5-fluoropyridin-3-yl)acetonitrile | [3] |

| CAS Number | 39891-06-0 | [3] |

| Molecular Formula | C₇H₅FN₂ | [3] |

| Molecular Weight | 136.13 g/mol | [3] |

| Canonical SMILES | N#CCC1=CN=CC(F)=C1 | [3] |

Below is the chemical structure of 2-(5-Fluoropyridin-3-YL)acetonitrile with standardized atom numbering for unambiguous spectral assignment in the subsequent sections.

Caption: Structure of 2-(5-Fluoropyridin-3-YL)acetonitrile with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of signals, a definitive structural assignment can be made.

¹H NMR Spectroscopy

Proton NMR provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule.

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-(5-Fluoropyridin-3-YL)acetonitrile in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common first choice for its versatility, while DMSO-d₆ is used for less soluble compounds.[4]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion and simplifies the interpretation of complex spectra.

-

Acquisition Parameters:

-

Pulse Angle: 30-45 degrees (to ensure full relaxation between scans).

-

Acquisition Time: ~4 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

The structure suggests four distinct proton signals: three aromatic protons on the pyridine ring and one methylene group. The fluorine atom at the C5 position will introduce additional complexity through heteronuclear coupling (J-coupling) to nearby protons.

| Assigned Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

| H2 | ~8.65 | d | ~2.5 Hz | 1H | Located ortho to the ring nitrogen, this proton is significantly deshielded. It exhibits doublet splitting due to coupling with H6 across the nitrogen. |

| H6 | ~8.55 | d | ~2.5 Hz | 1H | Also ortho to the ring nitrogen, its chemical shift is similar to H2. It appears as a doublet due to coupling with H2. |

| H4 | ~7.80 | t (d of d) | J(H-F) ≈ 8.0 Hz, J(H-H) ≈ 2.5 Hz | 1H | This proton is coupled to the adjacent fluorine (³JHF) and the meta proton H2/H6. The larger coupling is to fluorine, resulting in a doublet of doublets, which may appear as a triplet if the coupling constants are similar.[5] |

| H7 (CH₂) | ~3.90 | s | N/A | 2H | The methylene protons are adjacent to both the electron-withdrawing nitrile group and the aromatic ring, placing their chemical shift in this region. No adjacent protons result in a singlet. |

¹³C NMR Spectroscopy

Carbon NMR is used to determine the number of non-equivalent carbon atoms and provides information about their chemical environment (e.g., hybridization, attached electronegative atoms).

-

Sample and Instrument: The same sample and instrument as for ¹H NMR can be used.

-

Acquisition Mode: Typically acquired with proton decoupling to simplify the spectrum to a series of singlets, where each signal represents a unique carbon atom.

-

Acquisition Parameters:

-

Spectral Width: 0-220 ppm.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

-

The molecule has seven unique carbon atoms. The fluorine atom will cause significant C-F coupling, which can be observed in a non-decoupled spectrum but is primarily seen as a large chemical shift effect and potential splitting in a proton-decoupled spectrum.

| Assigned Carbon | Predicted δ (ppm) | Rationale |

| C5 | ~160 (d, ¹JCF ≈ 240 Hz) | Directly bonded to the highly electronegative fluorine atom, this carbon is significantly deshielded and will show a very large one-bond coupling constant to ¹⁹F. |

| C2 | ~152 | Positioned ortho to the ring nitrogen, this carbon is deshielded. |

| C6 | ~142 | Also ortho/para to the nitrogen, this carbon is deshielded. |

| C4 | ~138 (d, ²JCF ≈ 25 Hz) | The fluorine atom has a deshielding effect on the meta carbon, which will also exhibit a two-bond coupling. |

| C3 | ~130 | A quaternary carbon attached to the acetonitrile group. Its chemical shift is influenced by the surrounding substituents. |

| C8 (CN) | ~117 | The nitrile carbon typically appears in this region of the spectrum.[6] |

| C7 (CH₂) | ~25 | The aliphatic methylene carbon is the most shielded carbon in the molecule. |

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone of chemical analysis, providing the exact molecular weight and crucial information about a molecule's structure through its fragmentation pattern.

-

Ionization Method: Electrospray Ionization (ESI) is the preferred method for this type of molecule. It is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.

-

Sample Infusion: The sample is dissolved in a suitable solvent like acetonitrile or methanol[7] and infused directly into the mass spectrometer or analyzed via LC-MS.

-

Mass Analyzer: An Orbitrap or Time-of-Flight (TOF) analyzer is used to achieve high mass accuracy, typically below 5 ppm, which is essential for confirming the elemental composition.[8]

-

Data Analysis: The resulting spectrum is analyzed for the monoisotopic mass of the [M+H]⁺ ion.

The elemental composition C₇H₅FN₂ allows for the precise calculation of the expected mass.

| Ion Species | Calculated Exact Mass | Observed Mass |

| [M] | 136.0437 | - |

| [M+H]⁺ | 137.0515 | Expected within ± 5 ppm |

Tandem MS (MS/MS) experiments can be performed by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID). This provides structural information by revealing stable fragments.

Caption: A plausible fragmentation pathway for 2-(5-Fluoropyridin-3-YL)acetonitrile.

Infrared (IR) Spectroscopy

IR spectroscopy is an effective and rapid method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency.

-

Sample Preparation: The spectrum can be acquired using a KBr pellet (mixing a small amount of sample with dry KBr powder and pressing it into a transparent disk) or as a thin film on a salt plate (for liquids or low-melting solids). For quantitative analysis, a solution in a solvent like acetonitrile can be used.[9][10]

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Collection: A background spectrum is collected first, followed by the sample spectrum. The instrument software automatically ratios the two to produce the final absorbance or transmittance spectrum.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Significance |

| ~3100-3000 | C-H Aromatic Stretch | Medium-Weak | Confirms the presence of the pyridine ring. |

| ~2950-2850 | C-H Aliphatic Stretch | Weak | Corresponds to the methylene (CH₂) group. |

| ~2250 | C≡N Nitrile Stretch | Strong, Sharp | A highly characteristic and diagnostic peak for the nitrile functional group.[11] |

| ~1600-1450 | C=C & C=N Aromatic Ring Stretch | Medium-Strong | Multiple bands confirming the heterocyclic aromatic system. |

| ~1250-1100 | C-F Stretch | Strong | Confirms the presence of the carbon-fluorine bond. |

Integrated Analytical Workflow

For unequivocal structure confirmation and quality assessment, a logical workflow integrating these spectroscopic techniques is essential. This ensures that the identity, purity, and structure of the compound are validated from multiple, orthogonal perspectives.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. [18F]3-Fluoro-5-[(pyridin-3-yl)ethynyl]benzonitrile - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. 4-Fluorophenylacetonitrile(459-22-3) 1H NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Assessment of acetone as an alternative to acetonitrile in peptide analysis by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sub-part-per-million precursor and product mass accuracy for high-throughput proteomics on an electron transfer dissociation-enabled orbitrap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. sites.temple.edu [sites.temple.edu]

- 11. Characterization of Acetonitrile Isotopologues as Vibrational Probes of Electrolytes - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 1H and 13C NMR Spectral Analysis of 2-(5-Fluoropyridin-3-yl)acetonitrile

Executive Summary

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) characteristics of 2-(5-Fluoropyridin-3-yl)acetonitrile (CAS: 500912-12-9). As a fluorinated pyridine scaffold commonly employed in Fragment-Based Drug Discovery (FBDD), the accurate structural verification of this compound relies heavily on interpreting the scalar coupling introduced by the fluorine atom (

This document details the expected chemical shifts, multiplicity patterns derived from

Part 1: Structural & Spin System Analysis[2]

The Molecular Scaffold

The molecule consists of a pyridine ring substituted at the 3-position with a cyanomethyl group (

-

Spin Active Nuclei:

, -

Symmetry: Asymmetric (

point group). All aromatic protons and carbons are chemically and magnetically non-equivalent.[2] -

The "Fluorine Fingerprint": The presence of

(100% natural abundance,

Coupling Topology Logic

The structural confirmation hinges on the magnitude of the coupling constants (

-

Ortho-Coupling (

): Large (~8–10 Hz). Observed on protons adjacent to the fluorine (H4, H6). -

Meta-Coupling (

): Small (~1–3 Hz). Observed on protons separated by one carbon (H2).[2]

Figure 1: Spin-spin coupling topology showing the influence of the Fluorine-5 substituent on neighboring nuclei.

Part 2: Experimental Protocol

To ensure reproducibility and high-resolution splitting patterns, the following protocol is recommended.

Solvent Selection

-

Primary Recommendation: DMSO-d6 .

-

Reasoning: Pyridine derivatives are polar.[2] DMSO minimizes aggregation and provides sharp lines, essential for resolving small

couplings. -

Reference: Residual solvent peak at 2.50 ppm (

) and 39.52 ppm (

-

-

-

Usage: If the sample is strictly non-polar or for comparison with literature values.[2]

-

Reference: Residual solvent peak at 7.26 ppm (

) and 77.16 ppm (

-

Sample Preparation Workflow

-

Weighing: Measure 5–10 mg of sample into a clean vial.

-

Dissolution: Add 0.6 mL of DMSO-d6. Vortex until fully dissolved.[2] Note: Suspensions will cause line-broadening, obscuring J-coupling.

-

Filtration (Optional): If particulates remain, filter through a cotton plug into the NMR tube.

-

Tube Selection: Use a high-precision 5mm NMR tube (e.g., Wilmad 507-PP) to minimize shimming errors.

Acquisition Parameters (Standard 400/500 MHz)

-

Temperature: 298 K (25°C).[2]

-

Pulse Sequence:

- : Standard zg30 or zg (30° pulse angle).[2]

- : Proton-decoupled zgpg30 (power-gated decoupling).

-

Transients (Scans):

- : 16–64 scans (High S/N required to see satellite peaks).[2]

- : >512 scans (Fluorine splitting reduces peak height by 50%, requiring more scans).

Part 3: 1H NMR Spectral Analysis

The proton spectrum will exhibit three distinct aromatic signals and one aliphatic signal.[2] The defining feature is the splitting of the aromatic protons by the fluorine atom.

Predicted Data (DMSO-d6, 400 MHz)

| Position | Type | Shift ( | Multiplicity | Coupling Constants ( | Interpretation |

| H-6 | Aromatic | 8.50 – 8.60 | Doublet (d) | Adjacent to N (deshielded) and Ortho to F. Often appears as a broad singlet or fine doublet due to small meta-H coupling. | |

| H-2 | Aromatic | 8.40 – 8.50 | Broad Singlet / Fine Doublet | Adjacent to N, but Meta to F. The coupling is small, often leading to peak broadening rather than a clear split. | |

| H-4 | Aromatic | 7.80 – 7.95 | Doublet of Doublets (dd) | Ortho to F (Large Split) and Meta to H-2/H-6. This is the most distinct doublet in the aromatic region.[2] | |

| CH₂ | Aliphatic | 4.10 – 4.20 | Singlet (s) | N/A | The methylene protons isolated from the ring system.[2] |

Detailed Interpretation

-

The Aliphatic Anchor: Look for the singlet at ~4.15 ppm.[2] This integrates to 2 protons and confirms the acetonitrile side chain.[2]

-

H-4 Identification: This proton is "trapped" between the substituent and the fluorine.[2] It usually shows the cleanest doublet (or doublet of doublets) with a large

-value (~9-10 Hz) characteristic of ortho-fluorine coupling. -

H-2 vs H-6: Both are deshielded by the Nitrogen heteroatom (shifting them downfield >8.4 ppm). However, H-6 is ortho to the Fluorine, while H-2 is meta.

-

H-6 will show a larger splitting pattern (

). -

H-2 will show a very tight splitting pattern (

), often appearing as a broadened singlet.

-

Part 4: 13C NMR Spectral Analysis

The

Predicted Data (DMSO-d6)

| Carbon | Shift ( | Multiplicity | Assignment Logic | |

| C-5 | ~158.0 | Doublet (d) | Direct C-F bond. The signal will be very weak (due to splitting and lack of NOE) and widely separated. | |

| C-2 | ~146.0 | Doublet (d) | Adjacent to N (deshielded).[2] Split by meta-F. | |

| C-6 | ~138.0 | Doublet (d) | Adjacent to N and F. | |

| C-4 | ~123.0 | Doublet (d) | Ortho to F. | |

| C-3 | ~128.0 | Doublet (d) | Ipso to the acetonitrile group.[2] | |

| CN | ~118.0 | Singlet (s) | - | Nitrile carbon.[1][2] Too far to couple significantly. |

| CH₂ | ~20.0 | Singlet (s) | - | Methylene carbon.[2] |

Diagnostic Verification[2]

-

The "Giant" Split: If you do not see a doublet with ~255 Hz separation around 158 ppm, the fluorine is not attached to the ring.

-

Intensity Warning: Fluorinated carbons (C-5) often have very low intensity because the signal power is split into two peaks, and there is no proton attached to generate Nuclear Overhauser Effect (NOE) enhancement. Do not mistake this for baseline noise.

Part 5: Analytical Workflow Diagram

The following diagram illustrates the logical flow for confirming the structure using the data described above.

Figure 2: Step-by-step logic flow for structural validation using NMR data.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

-

Reich, H. J. (2024). Structure Determination Using Spectroscopic Methods: Fluorine Coupling Constants. University of Wisconsin-Madison. Link

-

Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[2] (Standard text for F-coupling patterns).

-

National Institute of Advanced Industrial Science and Technology (AIST). (2024).[2] Spectral Database for Organic Compounds (SDBS).[2][4] (General reference for pyridine and acetonitrile shifts). Link

Sources

Technical Guide: FT-IR Spectrum Analysis of 2-(5-Fluoropyridin-3-yl)acetonitrile

This guide provides an in-depth technical analysis of the FT-IR spectrum for 2-(5-Fluoropyridin-3-yl)acetonitrile . It is designed for researchers and analytical scientists requiring a robust framework for structural validation and quality control.

Executive Summary & Molecular Context

Compound: 2-(5-Fluoropyridin-3-yl)acetonitrile CAS: 500912-12-9 (Free Base) / 39891-06-0 (Generic/Salt forms) Molecular Formula: C₇H₅FN₂[1][2][3][4][5][6]

This molecule represents a critical building block in medicinal chemistry, often serving as a scaffold for kinase inhibitors or CNS-active agents. Its infrared spectrum is a superposition of three distinct vibrational domains: the electron-deficient pyridine ring , the highly polar carbon-fluorine (C-F) bond , and the linear nitrile (C≡N) functionality.

Correct interpretation of its FT-IR spectrum requires distinguishing the sharp, diagnostic nitrile band from the complex "fingerprint" of the fluorinated heteroaromatic system. This guide deconstructs these regions using first-principles spectroscopy and empirical correlation data.

Experimental Protocol: Data Acquisition

To ensure spectral fidelity and reproducibility, the following acquisition parameters are recommended.

Sample Preparation[7]

-

Preferred Method (ATR): Diamond or Germanium crystal Attenuated Total Reflectance (ATR). This method minimizes sample preparation errors and water absorption.

-

Note: Ensure the sample is a dry, crystalline powder. Apply consistent pressure (approx. 80-100 N) to ensure good contact without crushing the crystal lattice structure if polymorphism is being studied.

-

-

Alternative (Transmission): KBr Pellet (1-2% sample w/w).

-

Caution: KBr is hygroscopic. A broad band at 3400 cm⁻¹ (O-H stretch) often indicates wet KBr, which can obscure high-frequency aromatic C-H modes.

-

Instrument Parameters

| Parameter | Setting | Rationale |

| Resolution | 4 cm⁻¹ | Sufficient to resolve sharp aromatic bands without introducing excessive noise. |

| Scans | 32 or 64 | Optimizes Signal-to-Noise (S/N) ratio. |

| Range | 4000 – 600 cm⁻¹ | Covers all fundamental vibrations including the fingerprint region. |

| Apodization | Blackman-Harris | Reduces side-lobes in the Fourier Transform, crucial for sharp nitrile peaks. |

Structural Anatomy & Vibrational Logic

The spectrum is defined by the interaction of the pyridine ring's

Figure 1: Vibrational decomposition of the target molecule into diagnostic spectral zones.

Detailed Spectral Analysis

The following assignments are derived from spectroscopic principles for 3-substituted pyridines and fluorinated aromatics.

Zone 1: The C-H Stretching Region (3100 – 2800 cm⁻¹)

This region provides the first confirmation of the side chain.

-

Aromatic C-H Stretch (3100 – 3000 cm⁻¹): Weak to medium intensity bands.[7] These arise from the three protons on the pyridine ring.

-

Aliphatic C-H Stretch (3000 – 2850 cm⁻¹): Distinct bands corresponding to the methylene (-CH₂-) group connecting the nitrile to the ring.

-

Diagnostic Check: If you see only bands >3000 cm⁻¹, the alkyl side chain may be missing or oxidized. If the bands <3000 cm⁻¹ are very intense, check for residual solvent (e.g., hexanes, ethanol).

-

Zone 2: The Nitrile "Beacon" (2260 – 2200 cm⁻¹)

-

Assignment:

Stretching. -

Expected Position: ~2250 ± 5 cm⁻¹.

-

Characteristics: This is the most isolated and diagnostic peak in the spectrum. It should be sharp and of medium intensity.

-

Context: Conjugation usually lowers this frequency (to ~2210 cm⁻¹), but the methylene spacer insulates the nitrile from the pyridine ring, keeping it closer to the standard aliphatic nitrile position (2250 cm⁻¹) [1].

-

Zone 3: The Pyridine Core (1600 – 1400 cm⁻¹)

The pyridine ring exhibits "breathing" and stretching modes analogous to benzene but split due to the lower symmetry (

-

Quadrant Stretching: Two to four bands are typically observed in the 1600–1570 cm⁻¹ and 1480–1430 cm⁻¹ regions.

-

Effect of Fluorine: The electronegative fluorine atom polarizes the ring, often enhancing the intensity of these skeletal vibrations compared to unsubstituted pyridine [2].

Zone 4: The Fingerprint & C-F Stretch (1300 – 1000 cm⁻¹)

This is the most complex region but crucial for confirming the presence of fluorine.

-

C-F Stretching (

): A very strong, often broad band in the 1270 – 1150 cm⁻¹ range.-

Differentiation: In 3-fluoropyridine derivatives, this band is prominent and dominates the fingerprint region. It is often coupled with ring vibrations [3].

-

-

C-N Single Bond: The bond connecting the ring to the methylene group typically appears around 1200–1000 cm⁻¹, often obscured by the stronger C-F mode.

Zone 5: Out-of-Plane (OOP) Bending (< 900 cm⁻¹)

-

Ring Substitution Pattern: The specific pattern of peaks below 900 cm⁻¹ indicates the 3,5-substitution pattern.

- Modes: Look for strong bands near 800 – 700 cm⁻¹ . These correspond to the out-of-plane bending of the isolated protons on the ring.

Summary Assignment Table

| Frequency (cm⁻¹) | Vibrational Mode | Intensity | Assignment Notes |

| 3080 – 3010 | Weak | Pyridine ring protons (H2, H4, H6). | |

| 2980 – 2920 | Weak/Med | Methylene (-CH₂-) spacer asymmetric stretch. | |

| 2255 – 2245 | Medium | Diagnostic. Sharp peak, isolated from others. | |

| 1595, 1575 | Strong | Pyridine ring skeletal vibrations. | |

| 1480 – 1420 | Medium | Methylene scissoring mixed with ring modes. | |

| 1260 – 1180 | Very Strong | Aryl-Fluorine stretch. Broad and intense. | |

| 850 – 700 | Strong | Out-of-plane bending; confirms substitution pattern. |

Workflow: Quality Control Decision Tree

Use this workflow to validate the identity of a synthesized or purchased batch.

Figure 2: Step-by-step decision tree for spectral validation.

Common Pitfalls & Troubleshooting

-

Missing Nitrile Peak: If the peak at 2250 cm⁻¹ is absent, the nitrile may have hydrolyzed to an amide (look for doublet at 3300/3100 cm⁻¹ and C=O at 1680 cm⁻¹) or acid (broad O-H).

-

Broad O-H Band: A broad hump centered at 3400 cm⁻¹ usually indicates moisture in the KBr pellet or a hygroscopic sample. Dry the sample in a vacuum oven at 40°C and re-run using ATR.

-

CO₂ Interference: A doublet at 2350 cm⁻¹ is atmospheric CO₂. This is a background subtraction error, not a sample impurity. It is close to the nitrile peak but distinct (higher frequency).

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[5] (General reference for Nitrile and Pyridine shifts).

-

Boopalachandran, P., & Laane, J. (2011). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1191-1195.

-

NIST Chemistry WebBook. (n.d.).[8] 3-Fluoropyridine & Acetonitrile IR Data. National Institute of Standards and Technology.[8][9]

Sources

- 1. PubChemLite - 2-(5-fluoropyridin-2-yl)acetonitrile (C7H5FN2) [pubchemlite.lcsb.uni.lu]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 39891-06-0・2-(5-FLUOROPYRIDIN-3-YL)ACETONITRILE・2-(5-FLUOROPYRIDIN-3-YL)ACETONITRILE【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. asianpubs.org [asianpubs.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. Pyridine, 3-methyl- [webbook.nist.gov]

- 9. Acetonitrile [webbook.nist.gov]

Technical Guide: Mass Spectrometry Characterization of 2-(5-Fluoropyridin-3-yl)acetonitrile

This technical guide details the mass spectrometry characterization of 2-(5-Fluoropyridin-3-yl)acetonitrile , a critical intermediate in the synthesis of fluorinated pyridine-based therapeutics.

This guide moves beyond generic protocols, offering a targeted method development strategy based on the specific physicochemical behavior of the fluoropyridine-nitrile scaffold.

Physicochemical Context & MS Prediction

Before initiating experimental workflows, the analyst must understand the ionization behavior dictated by the molecule's functional groups.

-

Formula : C

H -

Monoisotopic Mass : 136.0437 Da

-

LogP : ~0.8 (Moderately polar)

Ionization Logic

The pyridine nitrogen is the primary site of protonation due to its basicity (

-

Primary Ion :

at m/z 137.05 -

Ionization Mode : Electrospray Ionization Positive (ESI+) is the gold standard. APCI is a viable alternative if matrix suppression is high, but ESI offers better sensitivity for this polar heterocycle.

Isotopic Signature

Unlike chlorinated analogs, the fluorine atom (

Experimental Methodology

This protocol is designed to maximize sensitivity and chromatographic resolution, specifically addressing the "fluorine effect" which can alter retention mechanisms.

A. Sample Preparation (Self-Validating Protocol)

-

Stock Solution : Dissolve 1.0 mg in 1.0 mL methanol (HPLC grade).

-

Working Standard : Dilute to 1.0 µg/mL in 50:50 Water:Acetonitrile.

-

QC Check : To validate the stock, measure UV absorbance at 260 nm (pyridine characteristic). A lack of absorbance suggests degradation or weighing error.

B. LC-MS Conditions

Standard C18 columns often fail to retain small polar pyridines effectively. A Pentafluorophenyl (PFP) stationary phase is recommended to exploit

| Parameter | Setting | Rationale |

| Column | Kinetex F5 (PFP) or equivalent, 2.1 x 100 mm, 1.7 µm | PFP phases offer superior selectivity for fluorinated aromatics compared to C18. |

| Mobile Phase A | Water + 0.1% Formic Acid + 5mM Ammonium Formate | Acid ensures pyridine protonation; salt improves peak shape. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | ACN provides lower backpressure and better desolvation than MeOH. |

| Flow Rate | 0.35 mL/min | Optimal for ESI source stability. |

| Gradient | 5% B (0-1 min) | Shallow gradient to separate potential hydrolysis impurities (amides). |

| Injection Vol | 2.0 µL | Low volume prevents solvent effects on early eluters. |

C. Mass Spectrometer Settings (QqQ/Q-TOF)

-

Source : ESI Positive[3]

-

Capillary Voltage : 3.5 kV (Avoid arcing with high organic content)

-

Desolvation Temp : 350°C

-

Cone Voltage : 20-30 V (Optimize to prevent in-source fragmentation of the nitrile)

Fragmentation Analysis & Pathway

Understanding the fragmentation is crucial for developing MRM (Multiple Reaction Monitoring) transitions for quantification.

Primary Fragmentation Channels

-

Loss of HCN (27 Da) : Characteristic of nitriles. The cyanomethyl group rearranges, expelling HCN.

-

Loss of Acetonitrile Radical/Neutral (40/41 Da) : Cleavage of the alkyl-ring bond.

- (Fluoropyridyl cation)

-

Ring Fragmentation (Loss of HF) : High energy collision can break the C-F bond, though this is less common than nitrile cleavage.

Visualized Fragmentation Pathway

The following diagram illustrates the mechanistic flow of the fragmentation, essential for structural confirmation.

Figure 1: Proposed ESI+ MS/MS fragmentation pathway for 2-(5-Fluoropyridin-3-yl)acetonitrile. The m/z 110 and 96 ions serve as primary quantifiers.

Impurity Profiling & QC Strategy

In drug development, this intermediate is prone to specific degradation pathways that must be monitored.

Critical Impurities to Monitor

-

Hydrolysis Product : 2-(5-Fluoropyridin-3-yl)acetamide.

-

Mechanism : Nitrile hydration under acidic/basic storage.

-

MS Shift : +18 Da (

).

-

-

Oxidation (N-Oxide) : Pyridine N-oxide formation.

-

Mechanism : Exposure to peroxides or air over time.

-

MS Shift : +16 Da (

).

-

Analytical Workflow Diagram

This workflow ensures a closed-loop validation of the material.

Figure 2: Standard Operating Procedure (SOP) workflow for QC release of the intermediate.

References

-

National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 1211534, 2-(5-Fluoropyridin-3-yl)acetonitrile. Retrieved from [Link]

- Holcapek, M., et al. (2010). Structural elucidation of nitrogen-containing heterocycles by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry.

-

Phenomenex Technical Notes . Selectivity of PFP Phases for Fluorinated Compounds. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Solubility Profile of 2-(5-Fluoropyridin-3-YL)acetonitrile in Organic Solvents

Abstract

This technical guide provides a detailed framework for characterizing the solubility profile of 2-(5-Fluoropyridin-3-YL)acetonitrile, a key heterocyclic intermediate in contemporary drug discovery. In the absence of extensive public-domain quantitative data for this specific molecule, this document serves as a first-principles guide for researchers, scientists, and drug development professionals. It outlines the critical physicochemical principles, experimental methodologies, and strategic considerations necessary for establishing a robust and comprehensive solubility profile. The guide emphasizes the causality behind experimental design, from solvent selection to analytical quantification, ensuring a self-validating and scientifically rigorous approach. By synthesizing established pharmaceutical development protocols and theoretical considerations, this whitepaper equips the reader with the necessary tools to systematically investigate and understand the solubility behavior of this compound, a critical parameter for process development, formulation, and ultimate clinical success.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from a laboratory curiosity to a therapeutic reality is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands as a cornerstone of "developability." For an active pharmaceutical ingredient (API) like 2-(5-Fluoropyridin-3-YL)acetonitrile, understanding its interaction with various solvents is not merely an academic exercise; it is a critical determinant for successful synthesis, purification, crystallization, formulation, and ultimately, bioavailability.[1][2]

The choice of an appropriate solvent system directly influences reaction kinetics, yield, impurity profiles, crystal form (polymorphism), and particle morphology.[1][3][4] An ill-informed solvent choice can lead to significant downstream challenges, including poor processability, inadequate purity, and unfavorable solid-state characteristics that can compromise the stability and therapeutic efficacy of the final drug product.[1]

This guide is structured to provide a comprehensive and logical workflow for determining the solubility profile of 2-(5-Fluoropyridin-3-YL)acetonitrile. It moves from theoretical considerations of the molecular structure to practical, step-by-step experimental protocols and data interpretation, all while adhering to the rigorous standards of scientific integrity and regulatory expectations.

Physicochemical Characterization of 2-(5-Fluoropyridin-3-YL)acetonitrile

A predictive understanding of solubility begins with a thorough analysis of the solute's molecular structure. 2-(5-Fluoropyridin-3-YL)acetonitrile (Molecular Formula: C₇H₅FN₂) possesses a unique combination of functional groups that dictate its polarity and intermolecular interaction potential.

-

Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom. The nitrogen atom introduces polarity and can act as a hydrogen bond acceptor.

-

Fluorine Substituent: A highly electronegative atom that significantly alters the electronic distribution of the pyridine ring, increasing its polarity and potentially participating in halogen bonding.

-

Acetonitrile Group: Comprising a cyano (-C≡N) group, which is a strong dipole and a hydrogen bond acceptor.

Based on this structure, 2-(5-Fluoropyridin-3-YL)acetonitrile can be classified as a polar molecule. Its solubility will be governed by the principle of "like dissolves like." Therefore, it is expected to exhibit greater solubility in polar solvents capable of dipole-dipole interactions and hydrogen bonding. Conversely, its solubility in non-polar, aliphatic, or aromatic hydrocarbon solvents is anticipated to be limited.

Table 1: Key Physicochemical Properties of 2-(5-Fluoropyridin-3-YL)acetonitrile

| Property | Value/Information | Source |

| CAS Number | 39891-06-0 | [5] |

| Molecular Formula | C₇H₅FN₂ | [5] |

| Molecular Weight | 136.13 g/mol | [5] |

| Appearance | Likely a solid at room temperature (deduced from related structures) | Inferred |

| Purity | Typically >95% from commercial suppliers | [5] |

Strategic Solvent Selection for Solubility Screening

The selection of solvents for a solubility screen should be systematic and cover a range of polarities and solvent classes relevant to pharmaceutical processing.[1] The choice is guided not only by the anticipated solubility but also by safety, environmental, and regulatory considerations, as outlined in the International Council for Harmonisation (ICH) Q3C guidelines for residual solvents.[6][7][8][9]

Table 2: A Representative Panel of Solvents for Screening

| Solvent Class | Solvent | Rationale for Inclusion | ICH Class |

| Protic | Methanol | Polar protic solvent, capable of hydrogen bonding. | 2 |

| Ethanol | Commonly used in recrystallization; less toxic than methanol.[10] | 3 | |

| Isopropanol (IPA) | Another common, less polar alcohol. | 3 | |

| Water | Universal polar solvent; relevant for aqueous processing and biological context. | N/A | |

| Aprotic Polar | Acetonitrile (ACN) | Polar aprotic solvent with a strong dipole moment.[11][12] | 2 |

| Acetone | A common ketone solvent. | 3 | |

| Dimethyl Sulfoxide (DMSO) | Highly polar aprotic solvent, often used to dissolve poorly soluble compounds.[13] | - | |

| Ethyl Acetate (EtOAc) | A moderately polar ester, widely used in chromatography and extraction. | 3 | |

| Aprotic Non-Polar | Toluene | Aromatic hydrocarbon, representative of non-polar systems. | 2 |

| Heptane/Hexane | Aliphatic hydrocarbons, used as anti-solvents. | 3 |

This selection provides a broad spectrum of intermolecular interaction capabilities, from hydrogen bond donating and accepting (alcohols, water) to strong dipole-dipole interactions (ACN, DMSO, Acetone) and weaker van der Waals forces (Toluene, Heptane).

Experimental Determination of Equilibrium Solubility

The most common and reliable method for determining equilibrium solubility is the shake-flask method .[14][15] This method measures the concentration of a saturated solution of the compound in a specific solvent at a controlled temperature.

Core Principle of the Shake-Flask Method

The underlying principle is to create a saturated solution where the solid solute is in equilibrium with the dissolved solute. This is achieved by adding an excess of the solid compound to the solvent and agitating the mixture for a sufficient duration to ensure equilibrium is reached.

Detailed Experimental Protocol

Objective: To determine the equilibrium solubility of 2-(5-Fluoropyridin-3-YL)acetonitrile in a panel of organic solvents at specified temperatures (e.g., 25 °C and 40 °C).

Materials:

-

2-(5-Fluoropyridin-3-YL)acetonitrile (of known purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Thermostatically controlled shaker incubator or water bath

-

Calibrated analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation: Add an excess amount of 2-(5-Fluoropyridin-3-YL)acetonitrile to a series of vials. The excess should be visually apparent throughout the experiment.

-

Solvent Addition: Accurately dispense a known volume or mass of each selected solvent into the corresponding vials.

-

Equilibration: Place the vials in a shaker incubator set to the desired temperature (e.g., 25 °C). Agitate the samples at a constant rate.

-

Time-Point Sampling: To ensure equilibrium has been reached, sample the supernatant at various time points (e.g., 24, 48, and 72 hours).[16] Equilibrium is confirmed when consecutive measurements show no significant change in concentration.[16]

-

Sample Collection and Preparation:

-

Stop agitation and allow the solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

-

Dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

-

-

Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC method to determine the concentration of the dissolved compound.[17][18]

Visualization of the Experimental Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Analytical Method Development for Quantification

A robust and validated analytical method is crucial for accurate solubility determination. High-Performance Liquid Chromatography (HPLC) is the method of choice due to its specificity, sensitivity, and accuracy.[17][18]

Key HPLC Method Parameters:

-

Column: A reversed-phase C18 column is a common starting point for polar molecules.[17]

-

Mobile Phase: A mixture of a polar organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. Gradient elution may be necessary to ensure good peak shape and separation from any potential impurities or degradants.

-

Detection: UV detection at a wavelength where 2-(5-Fluoropyridin-3-YL)acetonitrile exhibits maximum absorbance.

-

Validation: The method must be validated according to ICH Q2(R1) guidelines, demonstrating linearity, accuracy, precision, and specificity.

Data Presentation and Interpretation

The results of the solubility study should be presented in a clear and concise table, allowing for easy comparison across different solvents and temperatures.

Table 3: Hypothetical Solubility Data for 2-(5-Fluoropyridin-3-YL)acetonitrile

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Classification |

| Methanol | 25 | 85.2 | 0.626 | Freely Soluble |

| 40 | 155.8 | 1.144 | Very Soluble | |

| Ethanol | 25 | 45.1 | 0.331 | Soluble |

| 40 | 92.3 | 0.678 | Freely Soluble | |

| Acetonitrile | 25 | 110.5 | 0.812 | Very Soluble |

| 40 | 198.7 | 1.460 | Very Soluble | |

| Ethyl Acetate | 25 | 12.6 | 0.093 | Sparingly Soluble |

| 40 | 28.9 | 0.212 | Soluble | |

| Toluene | 25 | 1.5 | 0.011 | Slightly Soluble |

| 40 | 4.2 | 0.031 | Slightly Soluble | |

| Heptane | 25 | < 0.1 | < 0.0007 | Practically Insoluble |

| 40 | < 0.1 | < 0.0007 | Practically Insoluble |

Interpretation of Results:

-

Polarity Correlation: The hypothetical data clearly illustrates the "like dissolves like" principle. The compound shows high solubility in polar solvents (Methanol, Ethanol, Acetonitrile) and very low solubility in non-polar solvents (Toluene, Heptane).

-

Temperature Dependence: Solubility is an endothermic process for most solids, meaning it increases with temperature. This trend is evident in the data and is a critical factor for designing crystallization processes (e.g., cooling crystallization).

-

Implications for Process Development:

-

Crystallization: Solvents like ethanol or ethyl acetate, which show a significant change in solubility with temperature, are excellent candidates for cooling crystallization.

-

Anti-Solvent Crystallization: Heptane or toluene could be used as anti-solvents, where their addition to a solution of the compound in a good solvent (like methanol or acetonitrile) would induce precipitation.

-

Purification: The differential solubility can be exploited for purification. For instance, washing a solid sample with a solvent in which impurities are soluble but the API is not (e.g., a mixture of ethyl acetate and heptane) can enhance purity.

-

Advanced Considerations and Predictive Models

While experimental determination is the gold standard, computational models can provide valuable early insights into solubility behavior, saving time and resources.[19]

-

Quantitative Structure-Property Relationship (QSPR): These models correlate molecular descriptors with experimental solubility data to predict the solubility of new compounds.[20]

-

Thermodynamic Models (e.g., COSMO-RS): These approaches use quantum chemistry to predict solvation energies and activity coefficients, which can then be used to calculate solubility.[20][21]

It is important to note that these predictive methods are most effective when used to guide experimental work rather than replace it.[22]

Conclusion and Future Directions

This guide has provided a comprehensive, scientifically grounded framework for determining the solubility profile of 2-(5-Fluoropyridin-3-YL)acetonitrile. By following the outlined principles of strategic solvent selection, rigorous experimental execution using the shake-flask method, and accurate analytical quantification, researchers can generate the critical data needed to guide all subsequent stages of drug development.

The logical progression from understanding the molecule's physicochemical properties to interpreting the final solubility data allows for informed, causality-driven decisions in process chemistry and formulation science. The presented protocols and visualizations serve as a self-validating system, ensuring that the generated data is reliable and fit for purpose. A thorough understanding of the solubility profile is the first and most critical step in unlocking the full therapeutic potential of this promising molecule.

References

-

Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers . The Journal of Organic Chemistry - ACS Publications. [Link]

-

Impurities: Guideline for Residual Solvents Q3C(R8) . ICH. [Link]

-

Solvent Selection in Pharmaceutical Crystallization Process Development . YouTube. [Link]

-

Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics . Crystal Growth & Design - ACS Publications. [Link]

-

Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles . Journal of the American Chemical Society. [Link]

-

Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357 . ACS Publications. [Link]

-

Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles . ChemRxiv. [Link]

-

ICH Q3C (R9) Residual solvents - Scientific guideline . European Medicines Agency (EMA). [Link]

-

Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient . IOSR Journal. [Link]

-

Annex 4 . World Health Organization (WHO). [Link]

- CN102898358A - Preparation method of fluoropyridine compounds.

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter . Dissolution Technologies. [Link]

-

ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents . Therapeutic Goods Administration (TGA). [Link]

-

Overview of acetonitrile: Physicochemical properties, applications and clinical aspects . (PDF). [Link]

-

III Analytical Methods . [Link]

-

Solvent selection for process development . Technobis Crystallization Systems. [Link]

-

Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disa . [Link]

-

Thermodynamics-Informed Machine Learning Models for the Prediction of Solubility of Pharmaceuticals . ResearchGate. [Link]

-

The solubility of alkali-metal fluorides in non-aqueous solvents with and without crown ethers, as determined by flame emission spectrometry . PubMed. [Link]

-

Q3C — Tables and List Guidance for Industry . FDA. [Link]

-

How To Predict Solubility Of Organic Compounds? . Chemistry For Everyone - YouTube. [Link]

-

MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity . Frontiers. [Link]

-

Acetonitrile . PubChem - NIH. [Link]

-

Pharmaceutical Crystallization in drug development . Syrris. [Link]

-

ICH Q3C (R9) Guideline on impurities . European Medicines Agency (EMA). [Link]

-

Analytical Methods . RSC Publishing. [Link]

-

Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver . PubMed. [Link]

-

Predicting solubility curves via a thermodynamic cycle and machine learning . [Link]

-

(PDF) Determination of thermodynamic solubility of active pharmaceutical ingredients for veterinary species . Academia.edu. [Link]

-

Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl . Organic Syntheses Procedure. [Link]

Sources

- 1. crystallizationsystems.com [crystallizationsystems.com]

- 2. syrris.com [syrris.com]

- 3. youtube.com [youtube.com]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. database.ich.org [database.ich.org]

- 7. ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 8. tga.gov.au [tga.gov.au]

- 9. ema.europa.eu [ema.europa.eu]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

- 12. Acetonitrile | CH3CN | CID 6342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. (PDF) Determination of thermodynamic solubility of active pharmaceutical ingredients for veterinary species [academia.edu]

- 16. who.int [who.int]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. iosrjournals.org [iosrjournals.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. youtube.com [youtube.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Stability and Storage of 2-(5-Fluoropyridin-3-YL)acetonitrile

Abstract

This technical guide provides a comprehensive overview of the critical considerations for the stability and storage of 2-(5-Fluoropyridin-3-YL)acetonitrile, a key building block in contemporary drug discovery and development. In the absence of extensive published stability data for this specific molecule, this document synthesizes information from structurally related compounds, general principles of chemical stability, and regulatory guidelines for pharmaceutical intermediates. It outlines potential degradation pathways, recommended storage conditions, and a framework for conducting robust stability studies. This guide is intended for researchers, chemists, and quality control professionals to ensure the integrity and reliability of 2-(5-Fluoropyridin-3-YL)acetonitrile in research and manufacturing settings.

Introduction: The Critical Role of Stability

2-(5-Fluoropyridin-3-YL)acetonitrile is a fluorinated heterocyclic compound of significant interest in medicinal chemistry. The introduction of a fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated pyridines valuable scaffolds in drug design.[1] The stability of this intermediate is a paramount concern, as degradation can lead to the formation of impurities that may compromise the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Understanding the chemical liabilities of 2-(5-Fluoropyridin-3-YL)acetonitrile is essential for establishing appropriate storage and handling procedures, defining retest dates, and ensuring the consistency of synthetic processes.

This guide will delve into the intrinsic chemical nature of 2-(5-Fluoropyridin-3-YL)acetonitrile to predict its stability profile and provide actionable protocols for its assessment.

Physicochemical Properties and Inherent Stability Considerations

The stability of 2-(5-Fluoropyridin-3-YL)acetonitrile is intrinsically linked to its molecular structure, which features a fluorinated pyridine ring and a nitrile group.

| Property | Value/Information | Source |

| Molecular Formula | C₇H₅FN₂ | [2][3] |

| Molecular Weight | 136.13 g/mol | [3] |

| Appearance | Typically a solid | [4] |

| CAS Number | 39891-06-0 | [2][3] |

The electron-withdrawing nature of the fluorine atom and the nitrogen in the pyridine ring can influence the reactivity of the molecule. The acetonitrile moiety, while generally stable, can be susceptible to hydrolysis under certain conditions.

Potential Degradation Pathways

Based on the functional groups present in 2-(5-Fluoropyridin-3-YL)acetonitrile, several potential degradation pathways can be postulated. Forced degradation studies are crucial to identify these pathways and develop stability-indicating analytical methods.[5][6]

Hydrolysis

The nitrile group (-C≡N) can be susceptible to hydrolysis under both acidic and basic conditions to form a carboxylic acid or an amide intermediate.

-

Acid-catalyzed hydrolysis: In the presence of strong acids and water, the nitrile group can hydrolyze to form 2-(5-fluoropyridin-3-yl)acetic acid.

-

Base-catalyzed hydrolysis: Strong bases can also facilitate the hydrolysis of the nitrile to the corresponding carboxylate salt.

Oxidation

The pyridine ring, although relatively stable, can be susceptible to oxidation, particularly in the presence of strong oxidizing agents or under photolytic conditions. This can lead to the formation of N-oxides or ring-opened byproducts.

Photodegradation

Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.[7][8] Aromatic systems and compounds with heteroatoms can be particularly susceptible to photolytic degradation. Photostability testing is a critical component of a comprehensive stability program.[9]

Thermal Degradation

Elevated temperatures can accelerate degradation reactions.[10] It is essential to determine the compound's sensitivity to heat to establish appropriate storage and shipping conditions.

Recommended Storage and Handling

To maintain the integrity of 2-(5-Fluoropyridin-3-YL)acetonitrile, the following storage and handling conditions are recommended based on general guidelines for similar chemical entities.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place.[10][11][12] Recommended temperature is often between 15-25°C, or as specified by the supplier.[11] Some sources suggest storage at <15°C in a dark place.[4][13] For long-term storage, consider refrigeration (2-8°C). | Minimizes thermal degradation and slows down potential chemical reactions. |

| Light | Protect from light.[10][12][14] Store in an opaque or amber container. | Prevents photolytic degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[4][11][13] | The pyridine ring and acetonitrile group can be sensitive to air and moisture. An inert atmosphere prevents oxidation and hydrolysis. |

| Container | Keep container tightly closed.[4][11][13][14][15][16] | Prevents exposure to moisture and atmospheric oxygen. |

Handling Precautions

-

Handle in accordance with good industrial hygiene and safety practices.[11]

-

Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[11][16][17]

-

This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[2][3]

Framework for a Comprehensive Stability Study

A formal stability testing program is essential to definitively determine the shelf-life and optimal storage conditions for 2-(5-Fluoropyridin-3-YL)acetonitrile.[6][9][18][19][20] This typically involves long-term and accelerated stability studies as outlined by the International Council for Harmonisation (ICH) guidelines.

Experimental Workflow for Stability Assessment

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 39891-06-0|2-(5-Fluoropyridin-3-yl)acetonitrile|BLD Pharm [bldpharm.com]

- 4. 2-Pyridineacetonitrile | 2739-97-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. benchchem.com [benchchem.com]

- 6. Pharmaceutical Stability Testing and Storage | SGS Belgium [sgs.com]

- 7. researchgate.net [researchgate.net]

- 8. scielo.br [scielo.br]

- 9. Stability Testing of Pharmaceuticals: Procedures and Best Practices | Lab Manager [labmanager.com]

- 10. 4-Pyridineacetonitrile Hydrochloride Supplier China | CAS 25151-85-7 | High Purity Manufacturer, Safety Data & Pricing [pipzine-chem.com]

- 11. empbiotech.com [empbiotech.com]

- 12. criver.com [criver.com]

- 13. 3-Pyridineacetonitrile | 6443-85-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 14. chemos.de [chemos.de]

- 15. carlroth.com [carlroth.com]

- 16. fishersci.com [fishersci.com]

- 17. aksci.com [aksci.com]

- 18. ema.europa.eu [ema.europa.eu]

- 19. japsonline.com [japsonline.com]

- 20. www3.paho.org [www3.paho.org]

2-(5-Fluoropyridin-3-YL)acetonitrile material safety data sheet (MSDS)

Technical Monograph: Safety, Handling, and Application of 2-(5-Fluoropyridin-3-yl)acetonitrile

Product Identification & Strategic Significance

Chemical Name: 2-(5-Fluoropyridin-3-yl)acetonitrile CAS Registry Number: 39891-06-0 Synonyms: (5-Fluoropyridin-3-yl)acetonitrile; 3-Cyanomethyl-5-fluoropyridine Molecular Formula: C₇H₅FN₂ Molecular Weight: 136.13 g/mol

Executive Summary for Researchers: 2-(5-Fluoropyridin-3-yl)acetonitrile is a critical pyridine-based building block employed primarily in the synthesis of pharmaceutical agents, particularly kinase inhibitors and GPCR ligands. The introduction of the fluorine atom at the C5 position of the pyridine ring modulates the pKa (basicity), metabolic stability, and lipophilicity (LogP) of the final drug candidate, often improving blood-brain barrier penetration compared to non-fluorinated analogs.

Due to the presence of the nitrile moiety and the electron-deficient pyridine ring, this compound presents specific toxicity hazards (Acute Toxicity Category 3) and requires strict adherence to engineering controls to prevent mucosal and respiratory exposure.

Hazard Profiling (GHS Classification)

This compound is classified under the Globally Harmonized System (GHS) as DANGER . The primary risks stem from its high bioavailability and potential to release cyanide ions metabolically or under extreme thermal decomposition.

| Hazard Class | Category | Hazard Statement Code | Description |

| Acute Toxicity (Oral) | Category 3 | H301 | Toxic if swallowed. |

| Acute Toxicity (Dermal) | Category 3 | H311 | Toxic in contact with skin. |